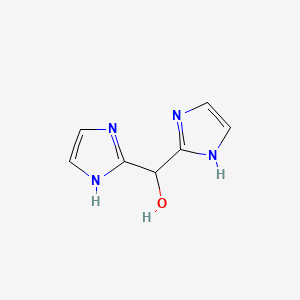

Bis-(1H-imidazol-2-YL)-methanol

Description

Contextualization within Imidazole (B134444) Chemistry and Poly-N-Heterocyclic Scaffolds

Bis-(1H-imidazol-2-YL)-methanol is a member of the broader family of imidazole-containing compounds. Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous biologically important molecules, including the amino acid histidine. The presence of multiple imidazole rings in a single molecular framework, as seen in poly-N-heterocyclic scaffolds, imparts unique electronic and structural properties. These scaffolds are of great interest due to their versatile coordination capabilities with a wide range of metal ions, making them crucial components in the development of new catalysts and functional materials. nih.govacs.org The arrangement of the imidazole units in this compound, linked by a central methanol (B129727) group, provides a specific spatial orientation of the nitrogen donor atoms, which is a key determinant of its chemical behavior.

Significance of Bis-Imidazolyl Methanol Architectures in Ligand Design and Functional Materials

The structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules that donate electrons to a central metal atom to form a coordination complex. The nitrogen atoms in the imidazole rings of this compound possess lone pairs of electrons that can readily coordinate with metal ions. The bis-imidazolyl methanol architecture offers a bidentate or potentially tridentate coordination mode, where two or three atoms from the ligand bind to the metal center. This chelation effect, where a single ligand binds to a central atom at multiple points, generally results in more stable metal complexes compared to those formed with monodentate ligands.

The resulting metal complexes of bis-imidazolyl methanol derivatives have shown promise in the development of functional materials. For instance, cobalt(II) complexes with related benzimidazolyl methanol ligands have been synthesized and characterized, exhibiting interesting structural and magnetic properties. nih.govnih.gov These complexes can form extended structures through hydrogen bonding, leading to the creation of one-, two-, or three-dimensional networks. nih.govnih.gov Such supramolecular architectures are of significant interest for applications in areas like catalysis, gas storage, and molecular magnetism.

Current Research Trajectories and Unexplored Facets of this compound Chemistry

Current research on bis-imidazolyl methanol and its derivatives is multifaceted. A significant area of focus is the synthesis and characterization of new metal-organic frameworks (MOFs) and coordination polymers. Researchers are exploring the use of various metal ions to create novel structures with tailored properties. For example, copper(II) and zinc(II) complexes with similar imidazole-based ligands have been reported, showcasing diverse coordination geometries and network structures. nih.govresearchgate.netresearchgate.netnih.gov

Another active research direction involves the investigation of the catalytic activity of metal complexes derived from these ligands. The imidazole moieties can mimic the active sites of metalloenzymes, making these complexes potential biomimetic catalysts for a range of organic transformations. researchgate.net

Despite the progress, several aspects of this compound chemistry remain underexplored. The systematic investigation of its coordination behavior with a broader range of transition metals, lanthanides, and actinides could reveal complexes with unique electronic, optical, or magnetic properties. Furthermore, the potential applications of this compound and its derivatives in fields such as medicinal chemistry and materials science are still being uncovered. For example, the incorporation of this scaffold into larger, more complex molecular systems could lead to the development of new therapeutic agents or advanced materials with novel functionalities. nih.gov

Fundamental Research Objectives and Scope for this compound Studies

The primary research objectives for the study of this compound encompass several key areas. A fundamental goal is to fully elucidate its synthesis and structural characteristics. This includes optimizing synthetic routes to improve yields and purity, as well as detailed structural analysis using techniques like X-ray crystallography and NMR spectroscopy.

A significant portion of research is dedicated to exploring its coordination chemistry. This involves systematically reacting this compound with a wide variety of metal salts to synthesize new coordination complexes. The resulting complexes are then thoroughly characterized to understand their molecular and electronic structures, stability, and reactivity. The table below provides a summary of crystallographic data for related metal complexes, illustrating the type of detailed structural information that is sought in these studies.

| Compound | Formula | Crystal System | Space Group | Ref. |

| Bis[bis-(1H-benzimidazol-2-ylmethyl)amine]copper(II) dichloride methanol disolvate dihydrate | [Cu(C₁₆H₁₄N₅)₂]Cl₂·2CH₄O·2H₂O | Monoclinic | P2₁/c | nih.gov |

| Bis[μ-2-(1H-imidazol-2-yl)phenolato]bis[chloromethanolcopper(II)] | [Cu₂(C₉H₇N₂O)₂Cl₂(CH₄O)₂] | Monoclinic | C2/c | researchgate.net |

| Bis[(1-methyl-1H-benzimidazol-2-yl)methanol-κ²N³,O]bis(thiocyanato-κN)cobalt(II) methanol solvate | [Co(NCS)₂(C₉H₁₀N₂O)₂]·CH₃OH | Monoclinic | P2₁/c | nih.gov |

| Bis[2-(1H-imidazol-2-yl)phenolato-κN,O]zinc(II) methanol solvate | [Zn(C₁₈H₁₄N₄O₂)]·CH₃OH | Orthorhombic | Pbca | researchgate.net |

The scope of these studies also extends to the investigation of the physical and chemical properties of the synthesized complexes. This includes examining their magnetic susceptibility, electrochemical behavior, and catalytic activity in various chemical reactions. Ultimately, the goal is to establish structure-property relationships that can guide the design of new materials and catalysts with desired functionalities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N4O |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

bis(1H-imidazol-2-yl)methanol |

InChI |

InChI=1S/C7H8N4O/c12-5(6-8-1-2-9-6)7-10-3-4-11-7/h1-5,12H,(H,8,9)(H,10,11) |

InChI Key |

YWBNUICXGZZHMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)C(C2=NC=CN2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors for Bis 1h Imidazol 2 Yl Methanol

Historical Evolution of Synthetic Routes to Bis-Imidazolyl Derivatives

The synthesis of bis-imidazolyl compounds has a rich history, with early methods laying the groundwork for the more refined protocols used today. The Debus-Radziszewski reaction, first reported in the mid-19th century, represents a foundational method for synthesizing imidazole (B134444) derivatives, typically involving the condensation of a diketone, an aldehyde, and ammonia. nih.gov Over the years, numerous other strategies have emerged, including the Wallach synthesis, Marckwald synthesis, and methods starting from α-haloketones or aminonitriles and aldehydes. longdom.org

These classical methods, while historically significant, often faced challenges such as low yields and harsh reaction conditions. nih.gov The development of synthetic routes to bis-imidazole derivatives, in particular, has seen a variety of approaches. For instance, ether bis-imidazoles have been synthesized from oligo-ethyleneglycols and imidazole. globaljournals.org Another approach involves the synthesis of an imidazole derivative from benzyl (B1604629), ammonium (B1175870) acetate (B1210297), and a chlorobenzaldehyde isomer, followed by treatment with potassium ferricyanide (B76249) to form the bis-imidazole. globaljournals.org The synthesis of bis-imidazole sulfonamides has also been reported, achieved by reacting imidazole with tris-(4-substituted benzensulfonate)-diethanolamine under basic conditions. globaljournals.org A notable method involves the formation of bis-imidazole oxide compounds which are then converted to the final bis-imidazole product. globaljournals.org These historical methods, while not directly producing bis-(1H-imidazol-2-YL)-methanol, have been instrumental in developing the chemical knowledge base necessary for its synthesis.

Optimized Synthetic Protocols for this compound Generation

The generation of this compound with high yield and purity necessitates carefully optimized synthetic protocols. These protocols are built upon the foundational knowledge of imidazole chemistry and have been refined through systematic investigation of reaction parameters.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The optimization of reaction conditions is paramount for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the nature of the catalyst. For instance, in related syntheses of imidazole derivatives, acidic conditions using catalysts like acetic acid have been shown to enhance imine formation, a crucial step in many imidazole syntheses. Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly higher yields and shorter reaction times compared to conventional heating methods. nih.gov For example, the synthesis of 2,4,5-trisubstituted imidazoles from 1,2-diketones and aldehydes in the presence of ammonium acetate under microwave irradiation has been reported to give yields ranging from 80 to 99%. nih.gov While specific optimized conditions for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of optimizing related imidazole syntheses are directly applicable.

A hypothetical optimized synthesis could involve the reaction of imidazole-2-carboxaldehyde with a suitable imidazole nucleophile. The reaction conditions would likely be optimized as follows:

| Parameter | Optimized Condition | Rationale |

| Solvent | Aprotic polar solvent (e.g., THF, DMF) | To dissolve reactants and facilitate the reaction without interfering with the nucleophilic attack. |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |

| Catalyst | Mild base (e.g., NaH, K2CO3) | To deprotonate the imidazole nucleophile, increasing its reactivity. |

| Reaction Time | Monitored by TLC | To ensure the reaction goes to completion without significant product degradation. |

Advanced Purification and Isolation Techniques

Following the synthesis, the isolation and purification of this compound are critical to obtain a product of high purity. Common purification techniques include recrystallization, column chromatography, and preparative thin-layer chromatography (PTLC). longdom.org The choice of solvent for recrystallization is crucial and is often determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature. For chromatographic methods, a variety of stationary and mobile phases can be employed. For example, in the purification of a related compound, (1-Ethyl-1H-imidazol-2-yl)methanol, preparative thin-layer chromatography using 5% methanol (B129727) in dichloromethane (B109758) as the eluent was effective. The final pure product is typically characterized by spectroscopic methods such as ¹H and ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity. mdpi.com

Exploration of Novel Synthetic Pathways to this compound and its Analogues

The quest for more efficient and versatile synthetic methods has led to the exploration of novel pathways to this compound and its analogues. One innovative approach involves the [3+2]-dipolar cycloaddition of imidazole N-oxides with 2-heteroaryl-3,3-dimethylacrylonitriles. rsc.org This method allows for the construction of various unsymmetric bis(1,3-azol-2-yl)acetonitriles, which can then be converted to the corresponding bis(1,3-azol-2-yl)methanes through acid hydrolysis and spontaneous decarboxylation. rsc.org While this specific pathway leads to the methane (B114726) analogue, it highlights the potential of cycloaddition reactions in constructing the core bis-imidazolyl framework.

Another area of innovation lies in the use of ultrasound irradiation to promote the synthesis of imidazole-based compounds. nih.gov Sonochemistry has been shown to enhance reaction rates, improve yields, and reduce the need for hazardous solvents, aligning with the principles of green chemistry. nih.gov For instance, the Damavandi group reported the efficient synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazole derivatives under ultrasound with yields up to 93%. nih.gov The application of such green chemistry principles to the synthesis of this compound could offer significant advantages over traditional methods.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and designing new synthetic routes. The formation of this compound likely proceeds through a nucleophilic addition of an imidazole anion to an imidazole-2-carboxaldehyde derivative. The mechanism can be broken down into the following key steps:

Deprotonation: A base is used to deprotonate one of the imidazole rings, generating a reactive imidazolate anion.

Nucleophilic Attack: The imidazolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the imidazole-2-carboxaldehyde.

Protonation: The resulting alkoxide intermediate is protonated during the work-up step to yield the final methanol product.

The interaction of the hydroxyl group and the imidazole rings plays a crucial role in the reactivity and subsequent coordination chemistry of the molecule. In related systems, the mechanism of action involves the interaction of the compound with various molecular targets, where the hydroxyl group and imidazole ring are key to its binding and reactivity.

Synthetic Strategies for Isotopic Labeling and Functionalization of this compound

The ability to introduce isotopic labels and functional groups into the this compound scaffold is essential for its use in various research applications, such as mechanistic studies and the development of new materials.

Isotopic Labeling: Isotopic labels (e.g., ²H, ¹³C, ¹⁵N) can be introduced by using appropriately labeled starting materials. For example, a labeled imidazole could be used in the synthesis to produce a labeled final product. This would allow for detailed mechanistic studies using techniques like NMR spectroscopy and mass spectrometry.

Functionalization: The this compound structure offers several sites for functionalization. The nitrogen atoms of the imidazole rings can be alkylated or acylated. The hydroxyl group can be converted into other functional groups, such as ethers or esters, or used as a point of attachment for larger molecular fragments. For instance, the oxidation of related (1-alkyl-1H-imidazol-2-yl)methanol derivatives to aldehydes using Dess–Martin periodinane has been reported. This demonstrates the potential to modify the methanol bridge. Furthermore, the imidazole rings can be substituted at various positions to introduce different functional groups, thereby tuning the steric and electronic properties of the molecule. mdpi.com These functionalization strategies open up a wide range of possibilities for creating novel ligands and materials based on the this compound core.

Advanced Structural Elucidation and Conformational Analysis of Bis 1h Imidazol 2 Yl Methanol

Single-Crystal X-ray Diffraction Studies of Bis-(1H-imidazol-2-YL)-methanol and its Adducts/Salts

Crystal structures of related bis(imidazole) compounds and their metal complexes or solvates offer a framework for understanding the structural characteristics of this compound. For instance, the analysis of mononuclear complexes reveals how the imidazole (B134444) rings coordinate to central atoms, defining the geometry, which is often a distorted tetrahedron or octahedron. researchgate.netnih.gov In many of these structures, the imidazole ligands are bidentate, coordinating through a nitrogen and an oxygen atom. researchgate.netnih.gov The formation of solvates, particularly with methanol (B129727), is a common feature, where the solvent molecule is incorporated into the crystal lattice. researchgate.netnih.govresearchgate.net

Table 1: Representative Crystallographic Data for Related Imidazole Compounds

| Compound | Crystal System | Space Group | Key Feature |

|---|---|---|---|

| Bis(2-methyl-1H-imidazole)silver(I) nitrate (B79036) methanol solvate researchgate.net | Monoclinic | P2/c | Linear coordination of Ag(I) by two imidazole N atoms. researchgate.net |

| Bis[2-(1H-imidazol-2-yl)phenolato-κN,O]zinc(II) methanol solvate researchgate.net | Orthorhombic | Pbca | Four-coordinate tetrahedral geometry around the Zn(II) atom. researchgate.net |

The hydrogen bonding network is a critical factor governing the crystal packing and solid-state properties of this compound. Both intramolecular and intermolecular hydrogen bonds play significant roles. Intramolecular hydrogen bonds can occur between the hydroxyl group and the nitrogen atoms of the imidazole rings, influencing the molecule's conformation.

Intermolecular hydrogen bonds, however, are the primary drivers of the supramolecular architecture. In the crystal structures of related imidazole derivatives, extensive networks of hydrogen bonds are consistently observed. The N-H protons of the imidazole rings are potent hydrogen bond donors, while the unprotonated nitrogen atoms and the oxygen of the methanol group act as acceptors. These interactions, along with potential C-H···N or C-H···O bonds, link the molecules into one-, two-, or three-dimensional arrays, such as chains or layers. researchgate.netresearchgate.netnih.gov In solvated crystals, the solvent molecules, like methanol, are often integral to the hydrogen-bonding scheme, bridging different molecules of the primary compound. researchgate.netresearchgate.net

Table 2: Examples of Hydrogen Bond Geometries in Related Imidazole Crystal Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code | Reference |

|---|---|---|---|---|---|---|

| N4—H4N···O4 | 0.86 | 1.95 | 2.795 (7) | 169 | x+1/2, -y+1/2, -z+1/2 | researchgate.net |

Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical and chemical properties. While specific studies on the polymorphism of this compound are not widely reported, the phenomenon is known in related bis(imidazole) compounds. For example, 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane has been shown to exist in different hydrated and anhydrous forms, which can be interconverted. mdpi.com

The solid-state characteristics are also influenced by factors such as molecular disorder. In some crystal structures of imidazole derivatives, parts of the molecule may be disordered over multiple positions, indicating conformational flexibility even in the solid state. bohrium.comresearchgate.net Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing these different solid-state forms, revealing melting points and thermal stability. mdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure and dynamics of this compound in solution.

The complete assignment of NMR signals is the first step in structural characterization.

¹H NMR: The proton NMR spectrum provides information about the different chemical environments of the hydrogen atoms. For this compound, one would expect distinct signals for the N-H protons of the imidazole rings (often broad and downfield), the aromatic protons on the imidazole rings, the methine proton (CH-OH), and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic environment and their position relative to the nitrogen atoms. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. Key signals would include those for the C2 carbons of the imidazole rings (typically deshielded due to attachment to two nitrogen atoms), the other aromatic carbons, and the methine carbon (C-OH). mdpi.commdpi.com

¹⁵N NMR: Nitrogen-15 NMR, though less common due to lower sensitivity, can provide direct information about the electronic structure of the imidazole rings. The chemical shifts of the nitrogen atoms can distinguish between the protonated (pyrrole-like) and unprotonated (pyridine-like) nitrogens. nih.gov

Table 3: Typical NMR Chemical Shift Ranges for Imidazole-Related Structures

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| ¹H | Imidazole C-H | 7.0 - 8.0 | DMSO-d₆ |

| ¹H | Imidazole N-H | 11.0 - 13.0 | DMSO-d₆ |

| ¹³C | Imidazole C2 | 140 - 150 | DMSO-d₆ |

Note: These are general ranges and can vary based on substitution and solvent.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the molecule's connectivity and spatial arrangement. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It helps to trace the proton connectivity within the imidazole rings. mdpi.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. sdsu.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over 2-4 bonds). This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting the different fragments of the molecule, for example, showing correlations from the methine proton to the carbons of the imidazole rings. sdsu.eduepfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is critical for determining the preferred conformation and the relative orientation of the two imidazole rings with respect to each other and the central methanol bridge. harvard.edu

This compound is not a rigid molecule. It can undergo various conformational changes in solution, such as rotation around the C-C and C-O single bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide information on these dynamic processes.

At low temperatures, the rate of conformational interchange may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is raised, these signals may broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the lineshape as a function of temperature, it is possible to determine the energy barriers for these conformational changes. researchgate.net Such studies can reveal the flexibility of the molecule and the relative populations of different conformers in solution, which can be complemented by computational modeling. nih.govsciforum.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing its vibrational modes. For this compound, the spectra are characterized by vibrations originating from the imidazole rings and the central methanolic carbon.

The most distinct vibration is expected to be the O-H stretching from the hydroxyl group, which typically appears as a broad band in the FT-IR spectrum, generally in the region of 3600–3400 cm⁻¹. mdpi.com The broadness of this peak is indicative of hydrogen bonding, either intermolecularly or intramolecularly with the nitrogen atoms of the imidazole rings.

The N-H stretching vibrations of the imidazole rings are anticipated in the 3500–3300 cm⁻¹ range. nih.gov These bands are often sharp compared to the O-H stretch. The aromatic C-H stretching vibrations of the imidazole rings are expected to occur just above 3000 cm⁻¹, while the aliphatic C-H stretch from the central carbon atom would appear just below 3000 cm⁻¹. researchgate.net

The fingerprint region (below 1700 cm⁻¹) contains a wealth of structural information. The C=N and C=C stretching vibrations within the imidazole rings are coupled and typically result in a series of strong bands between 1620 cm⁻¹ and 1450 cm⁻¹. For a similar compound, bis(1H-indazol-1-yl)methane, key vibrations corresponding to ν(C=C) and ν(C=N) were observed at 1617 and 1499 cm⁻¹ respectively. semanticscholar.org In-plane and out-of-plane bending vibrations for C-H and N-H bonds, as well as ring deformation modes, contribute to the complexity of this region. The C-O stretching of the secondary alcohol group is expected to produce a strong band in the 1150-1050 cm⁻¹ range.

The table below summarizes the expected vibrational frequencies for this compound based on characteristic group frequencies and data from related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Reference |

| O-H Stretch | 3600 - 3400 (Broad) | mdpi.com |

| N-H Stretch | 3500 - 3300 | nih.gov |

| Aromatic C-H Stretch | > 3000 | researchgate.net |

| Aliphatic C-H Stretch | < 3000 | researchgate.net |

| C=N / C=C Ring Stretches | 1620 - 1450 | semanticscholar.orgresearchgate.net |

| C-O Stretch (secondary alcohol) | 1150 - 1050 | |

| N-H / C-H Bending & Ring Deformations | < 1400 | mdpi.comresearchgate.net |

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally validating the molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion. For this compound, the molecular formula is C₇H₈N₄O. HRMS would confirm this by detecting the protonated molecule [M+H]⁺ with a precise mass-to-charge ratio (m/z) that corresponds to its calculated exact mass.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Under techniques like Electrospray Ionization (ESI), the molecule is expected to readily protonate on one of the basic imidazole nitrogen atoms. The subsequent fragmentation in the mass spectrometer would likely proceed through several key pathways:

Loss of Water ([M+H - H₂O]⁺): A common fragmentation for alcohols, involving the loss of the hydroxyl group and a proton from an adjacent position.

Cleavage of the Imidazole-Methanol Bond: The bond between the central carbon and one of the imidazole rings can cleave, leading to the formation of a protonated imidazole fragment (C₃H₅N₂⁺, m/z ≈ 69.045) and a larger fragment containing the remaining part of the molecule.

Formation of the Bis(imidazolyl)methyl Cation ([M - OH]⁺): Loss of the hydroxyl radical would generate a stable carbocation, [C₇H₇N₄]⁺, which can be resonance-stabilized by the adjacent imidazole rings.

Analysis of related structures, such as bis(1H-indazol-1-yl)methane, has shown fragmentation patterns involving the parent ion and monomeric fragments, supporting the likelihood of similar cleavage pathways for this compound. semanticscholar.org

| Species / Fragment | Molecular Formula | Calculated Exact Mass (Da) |

| Protonated Molecule | [C₇H₉N₄O]⁺ | 177.0771 |

| [M+H - H₂O]⁺ (Loss of Water) | [C₇H₇N₄]⁺ | 159.0665 |

| [M - OH]⁺ (Loss of Hydroxyl) | [C₇H₇N₄]⁺ | 159.0665 |

| Protonated Imidazole | [C₃H₅N₂]⁺ | 69.0451 |

| Imidazol-2-ylmethanol Fragment | [C₄H₅N₂O]⁺ | 97.0396 |

Chiroptical Properties and Stereochemical Investigations (if applicable)

Chiroptical properties, such as optical rotation, arise from a molecule's ability to interact differently with left- and right-circularly polarized light. This phenomenon is characteristic of chiral molecules, which are non-superimposable on their mirror images. A common source of chirality is a stereocenter, typically a carbon atom bonded to four different substituent groups.

In the case of this compound, the central methanolic carbon atom is bonded to four groups:

A hydrogen atom (-H)

A hydroxyl group (-OH)

A 1H-imidazol-2-yl group

A second 1H-imidazol-2-yl group

Since two of the substituents attached to the central carbon are identical (the two 1H-imidazol-2-yl groups), this carbon does not constitute a stereocenter. The molecule possesses a plane of symmetry that bisects the H-C-OH angle and passes between the two imidazole rings. Due to this symmetry, the molecule is achiral and cannot exist as a pair of enantiomers.

Consequently, this compound is optically inactive. Therefore, investigations into its chiroptical properties are not applicable, as it will not rotate plane-polarized light or exhibit a circular dichroism spectrum.

Coordination Chemistry of Bis 1h Imidazol 2 Yl Methanol As a Ligand

Complexation with Transition Metal Ions (e.g., Co, Cu, Fe, Ni, Zn)

The coordination of Bis-(1H-imidazol-2-YL)-methanol and its derivatives with transition metals has been a subject of significant research. The presence of two imidazole (B134444) rings and a central methanol (B129727) group provides multiple potential binding sites, leading to a rich and varied coordination chemistry.

For instance, a related ligand, bis[bis-(1H-benzimidazol-2-ylmethyl)amine], forms a complex with Copper(II). In this compound, the Cu(II) ion is bonded to two ligand molecules, resulting in a distorted octahedral geometry with an N6 ligand set. This highlights the capacity of such multi-imidazole ligands to fully saturate the coordination sphere of a metal ion.

In a complex involving cobalt, specifically Bis[(1-methyl-1H-benzimidazol-2-yl)methanol-κN,O]bis-(thiocyanato-κN)cobalt(II), the Cobalt(II) ion exhibits a distorted octahedral coordination. nih.gov It is surrounded by two bidentate (1-methyl-1H-benzimidazol-2-yl)methanol ligands and two thiocyanate (B1210189) ligands, coordinating through four nitrogen atoms and two oxygen atoms. nih.gov

Iron complexes have also been characterized. In a notable example, an iron(II) species is formed with a phosphorus-bridged analogue of a tris(imidazol-2-yl)methanol ligand, resulting in a homoleptic bis(ligand)iron(II) complex. rsc.org This complex is isomorphous with its iron(III) counterpart containing the tris(1-methyl-1H-imidazol-2-yl)methanol ligand, allowing for a direct comparison of Fe(II) and Fe(III) in similar coordination environments. rsc.org

The reaction of a hexadentate ligand featuring two di(N-methylimidazol-2-yl)methyl arms with various transition metal chlorides, including Mn(II) and Co(II), leads to the formation of dinuclear complexes. nih.gov In these structures, the metal centers are typically octahedrally coordinated and bridged by both the phthalazine (B143731) unit of the ligand and chloro ligands. nih.gov

The versatility of this compound and its analogues as ligands is evident in their various binding modes and denticities. These ligands can act as bidentate, tridentate, or bridging ligands.

In a zinc complex, [Zn(C18H14N4O2)]·CH3OH, which is a methanol solvate of Bis[2-(1H-imidazol-2-yl)phenolato-κN,O]zinc(II), the ligand is anionic and bidentate, coordinating through the phenolate (B1203915) oxygen and an imidazolyl nitrogen atom. Similarly, a copper complex, Bis[μ-2-(1H-imidazol-2-yl)phenolato]bis[chloromethanolcopper(II)], shows the ligand's phenolate oxygen atom bridging two copper(II) ions. Each copper ion is further coordinated by an imidazole nitrogen atom, a chloride ion, and a methanol molecule.

The denticity can also be higher. For example, tris(1-methyl-1H-imidazol-2-yl)methanol (Htmim) acts as a tetradentate ligand in a tetranuclear copper cluster, Cu4(tmim)4(CF3SO3)22·2MeOH. rsc.org Here, the deprotonated tmim anion links the copper atoms. rsc.org

The geometry of the metal center in these complexes is highly dependent on the metal ion, the ligand-to-metal ratio, and the presence of other coordinating species like counter-ions or solvent molecules.

Tetrahedral Geometry: A four-coordinate tetrahedral geometry is observed in the Bis[2-(1H-imidazol-2-yl)phenolato-κN,O]zinc(II) complex.

Square-Pyramidal Geometry: In the dinuclear copper complex, [Cu2(C9H7N2O)2Cl2(CH4O)2], each copper(II) ion adopts a distorted square-pyramidal geometry.

Octahedral Geometry: Distorted octahedral geometries are common, as seen in a copper(II) complex with bis-(1H-benzimidazol-2-ylmethyl)amine and a cobalt(II) complex with (1-methyl-1H-benzimidazol-2-yl)methanol. nih.gov

The electronic structure of these complexes is a key area of study, often probed by spectroscopic techniques.

Counter-ions and solvent molecules play a crucial role in the self-assembly and final structure of the metal complexes. They can directly coordinate to the metal, participate in hydrogen bonding networks that stabilize the crystal lattice, or influence the conformation of the ligand.

In a series of Ag(I) complexes with 2,6-bis[(imidazol-2-yl)thiomethyl]naphthalene, different counter-ions (PF6⁻, SbF6⁻, CF3SO3⁻) and the presence of water as a co-solvent lead to significant structural variations. While all form 1D coordination polymers, the conformation of the ligand and the crystal packing differ due to the distinct hydrogen bonding interactions involving the counter-ions and solvent molecules. For example, methanol solvates with PF6⁻ and SbF6⁻ are isostructural, whereas the triflate counter-ion results in a different ligand conformation. The presence of water can lead to less energetically favorable ligand conformations that are stabilized by an extensive network of intermolecular interactions.

Similarly, in a silver(I) complex with 2-methylimidazole, the cations, nitrate (B79036) anions, and methanol solvent molecules are linked by hydrogen bonds, forming a chain structure.

Complexation with Main Group Elements

Currently, there is limited specific information available in the surveyed literature regarding the complexation of this compound with main group elements.

Complexation with Lanthanide and Actinide Metal Ions

While the broader class of imidazole-containing ligands has been explored for binding lanthanides, specific studies on this compound with lanthanide and actinide ions are not prevalent in the reviewed sources. However, related research on other complex ligands suggests potential applicability. For instance, salen-type Schiff base ligands are being investigated for their ability to bind to lanthanide metals for potential medicinal applications. Furthermore, methods for creating heterometallic lanthanide complexes using orthogonally protected ligands demonstrate the advanced strategies employed in this area, which could potentially be applied to ligands like this compound.

Advanced Spectroscopic Characterization of Metal Centers in Complexes (e.g., UV-Vis, EPR, XAS)

A range of spectroscopic techniques is employed to characterize the metal centers in these complexes.

UV-Vis Spectroscopy: The electronic spectra of the ligand and its metal complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. In one study, the absorption spectrum of a bis-azomethine ligand showed bands attributed to n → π* and π → π* transitions, which shifted upon complexation with metal ions like Cd²⁺, Hg²⁺, and Co²⁺.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Copper(II). For the complex [CuL¹₂][BF₄]₂ (where L¹ is a sterically hindered bis(imidazole) ligand), X-band and Q-band EPR spectra were used to determine the g-values and hyperfine coupling constants, confirming a tetragonal ligand field with a small rhombic distortion.

X-ray Crystallography: This is the definitive method for determining the precise three-dimensional structure, including bond lengths and angles, of these complexes in the solid state. The data tables below, derived from crystal structure analyses, provide examples of the detailed geometric information obtained.

Data Tables

Table 1: Selected Geometric Parameters for Bis[2-(1H-imidazol-2-yl)phenolato-κN,O]zinc(II) methanol solvate

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Zn1—O2 | 1.926 (6) | O2—Zn1—N1 | 115.1 (3) |

| Zn1—N1 | 1.928 (7) | O2—Zn1—O1 | 113.9 (3) |

| Zn1—O1 | 1.937 (6) | N1—Zn1—O1 | 95.8 (3) |

| Zn1—N3 | 1.950 (7) | O2—Zn1—N3 | 94.0 (3) |

| N1—Zn1—N3 | 128.2 (3) | ||

| O1—Zn1—N3 | 110.9 (3) |

Data sourced from crystallographic analysis.

Table 2: Crystal Data for Bis[μ-2-(1H-imidazol-2-yl)phenolato]bis[chloromethanolcopper(II)]

| Parameter | Value |

|---|---|

| Formula | [Cu₂(C₉H₇N₂O)₂Cl₂(CH₄O)₂] |

| Molecular Weight | 580.40 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.574 (4) |

| b (Å) | 8.4773 (17) |

| c (Å) | 16.859 (3) |

| β (°) | 127.12 (3) |

| Volume (ų) | 2344.6 (12) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.644 |

Data obtained from single-crystal X-ray diffraction.

Magnetic Properties and Spin-Crossover Phenomena in Metal-Bis-(1H-imidazol-2-YL)-methanol Complexes

The magnetic properties of metal complexes incorporating this compound and its derivatives are of significant interest, particularly in the context of spin-crossover (SCO) phenomena. This behavior, where a metal ion transitions between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, is a key feature in the development of molecular switches and sensors. mdpi.comresearchgate.net

Iron(II) complexes with ligands structurally related to this compound, such as 2,6-bis(1H-imidazol-2-yl)pyridine, have been shown to exhibit high-temperature spin crossover. researchgate.netmdpi.comnih.gov In these octahedral FeN₆ complexes, the transition from the diamagnetic low-spin (¹A₁) state to the paramagnetic high-spin (⁵T₂) state is observed at elevated temperatures. mdpi.comnih.gov The specific transition temperatures are influenced by the counter-anions and the presence of solvent molecules within the crystal lattice. mdpi.commdpi.com For instance, the introduction of a methoxy (B1213986) group into the pyridine (B92270) ring of a related ligand was found to significantly lower the spin crossover temperature. mdpi.com

The magnetic susceptibility of these complexes is a critical parameter for characterizing the spin state. The effective magnetic moment (µeff) changes significantly during the spin transition. For example, iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine derivatives display a gradual spin crossover, as evidenced by the temperature dependence of their magnetic moments. researchgate.netmdpi.com

In addition to iron, other transition metals form magnetically interesting complexes. For example, a nickel(II) complex with imidazole and methanol ligands, [Ni(CMA)₂(im)₂(MeOH)₂], exhibits a distorted octahedral geometry and its magnetic behavior has been studied using SQUID magnetometry. nationalmaglab.org The magnetic properties of such complexes are dictated by the electronic configuration of the metal ion and the geometry of the coordination sphere. nationalmaglab.orgresearchgate.net For instance, cobalt(II) complexes with related benzimidazole-methanol ligands also adopt a distorted octahedral geometry, which influences their magnetic properties. nih.govnih.gov

The following table summarizes the magnetic behavior of some relevant metal complexes.

| Complex | Metal Ion | Spin State Transition | Transition Temperature (K) |

| [Fe(L)₂]SO₄·0.5H₂O (L = 2,6-bis(1H-imidazol-2-yl)pyridine) | Fe(II) | ¹A₁ ↔ ⁵T₂ | High-Temperature SCO mdpi.comnih.gov |

| [Fe(L)₂]Br₂·H₂O (L = 2,6-bis(1H-imidazol-2-yl)pyridine) | Fe(II) | ¹A₁ ↔ ⁵T₂ | High-Temperature SCO mdpi.comnih.gov |

| [Fe(L')₂]SO₄∙2H₂O (L' = 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine) | Fe(II) | ¹A₁ ↔ ⁵T₂ | Below Room Temperature mdpi.com |

Theoretical Approaches to Ligand Field and Molecular Orbital Interactions in Complexes

Theoretical methods, including ligand field theory and molecular orbital (MO) theory, provide invaluable insights into the electronic structure and bonding of metal complexes with this compound and related ligands. These approaches help to rationalize the observed magnetic and spectroscopic properties.

Ligand Field Theory (LFT) is instrumental in understanding the d-orbital splitting of the central metal ion in the presence of the ligand. For octahedral complexes, such as those formed with iron(II) and 2,6-bis(1H-imidazol-2-yl)pyridine, the five d-orbitals split into two sets: the lower energy t₂g orbitals and the higher energy eg orbitals. The energy difference between these sets is denoted as Δo (or 10Dq).

The magnitude of Δo determines whether a complex will be high-spin or low-spin. For spin-crossover to occur, the ligand field splitting energy must be comparable to the mean spin-pairing energy. mdpi.com The ligand 2,6-bis(1H-imidazol-2-yl)pyridine is considered a strong field ligand, which is a prerequisite for observing SCO in its iron(II) complexes. mdpi.com Spectroscopic data can be used to calculate ligand field parameters. For low-spin Fe(II) complexes, the splitting parameter (ΔLS) can be estimated from the energies of the ¹A₁ → ¹T₁ and ¹A₁ → ¹T₂ electronic transitions. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), are widely used to model the geometry and electronic properties of these complexes. researchgate.net DFT calculations can predict molecular geometries, vibrational frequencies, and electronic spectra, which can then be compared with experimental data. For instance, DFT has been used to investigate the molecular geometries and global reactivity parameters of related imidazole-containing compounds. researchgate.net These calculations help to elucidate the nature of the metal-ligand bond and the factors influencing the stability of different spin states.

The following table presents calculated ligand field parameters for some iron(II) complexes with a related ligand.

| Complex | ΔLS (cm⁻¹) | Racah Parameter B (cm⁻¹) |

| FeL₂·H₂O | ~19,000 - 22,000 | Calculated from spectroscopic data mdpi.com |

| FeL₂·1.5H₂O | ~19,000 - 22,000 | Calculated from spectroscopic data mdpi.com |

| (L = 2,6-bis(1H-imidazol-2-yl)pyridine) |

These theoretical approaches are complementary and essential for a comprehensive understanding of the coordination chemistry of this compound and its derivatives, providing a framework for the design of new functional materials with tailored magnetic and electronic properties.

Reactivity and Mechanistic Investigations Involving Bis 1h Imidazol 2 Yl Methanol

Acid-Base Properties and Protonation/Deprotonation Equilibria

The imidazole (B134444) moiety is amphoteric, meaning it can act as both an acid and a base. nih.gov The nitrogen atom at position 3 (the imine-like nitrogen) is basic and can be protonated, while the nitrogen at position 1 (the pyrrole-like nitrogen) bearing a hydrogen atom is weakly acidic and can be deprotonated under strongly basic conditions. In bis-(1H-imidazol-2-YL)-methanol, the presence of two imidazole rings and a hydroxyl group leads to complex acid-base equilibria.

The acidity of the N-H protons on the imidazole rings allows for deprotonation to form imidazolate anions, which can act as bridging ligands in polynuclear metal complexes. amecj.com Furthermore, the acidity of the methylene (B1212753) protons in related bis(benzoxazol-2-yl)methanes has been studied, with pKa values in acetonitrile (B52724) being influenced by the electronic properties of the heterocyclic moieties. nih.gov This suggests that the electronic nature of the imidazole rings in this compound will similarly affect the acidity of the N-H protons.

Derivatization Reactions of the Methanol (B129727) Hydroxyl Group

The central methanol hydroxyl group in this compound is a prime site for derivatization reactions, such as esterification and etherification.

Esterification: The hydroxyl group can undergo esterification with various acylating agents. For example, in related bis(2-imidazolin-2-ylhydrazones), acylation can be achieved using acid anhydrides like butyric anhydride (B1165640) in N,N-dimethylformamide (DMF) or acid chlorides such as benzoyl chloride in dichloromethane (B109758) in the presence of an acid binding agent like N,O-bis(trimethylsilyl)acetamide. globaljournals.org

Etherification: The hydroxyl group can also be converted to an ether. A chemoselective method for the etherification of benzyl (B1604629) alcohols, which are structurally similar to the methanol moiety in the title compound, has been reported using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol. nih.gov This method is selective for benzylic hydroxyls over other types, suggesting it could be applicable to this compound.

Reactions at the Imidazole Nitrogen Atoms

The nitrogen atoms of the imidazole rings are nucleophilic and can readily participate in alkylation and acylation reactions.

N-Alkylation: The alkylation of imidazole derivatives is a common reaction. beilstein-journals.orgresearchgate.net For instance, the N-alkylation of imidazoles with benzyl halides can be achieved to form N-benzylimidazole derivatives. researchgate.net In the context of bis(imidazole) compounds, N-alkylation of imidazole with 5,5'-bis(bromomethyl)-2,2'-bipyridine (B1631323) has been used to synthesize more complex ligands. researchgate.netnih.gov These reactions typically proceed under basic conditions to deprotonate the imidazole N-H, enhancing its nucleophilicity.

N-Acylation: The imidazole nitrogen atoms can also be acylated. The acylation of bis(2-imidazolin-2-ylhydrazones) with reagents like diethyl chlorophosphate has been demonstrated. globaljournals.org

The table below summarizes some common reagents used for the derivatization of imidazole and related compounds.

| Reaction Type | Reagent | Product Type | Reference |

| N-Alkylation | Benzyl halides | N-Alkylated imidazoles | researchgate.net |

| N-Alkylation | 5,5'-Bis(bromomethyl)-2,2'-bipyridine | N-Substituted bis(imidazole) ligands | researchgate.netnih.gov |

| N-Acylation | Diethyl chlorophosphate | N-Acylated imidazoles | globaljournals.org |

| Esterification | Butyric anhydride | Esters | globaljournals.org |

| Esterification | Benzoyl chloride | Esters | globaljournals.org |

| Etherification | 2,4,6-Trichloro-1,3,5-triazine/DMSO/Methanol | Methyl ethers | nih.gov |

Electrophilic and Nucleophilic Reactions of the Imidazole Rings

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Conversely, nucleophilic substitution on the imidazole ring is generally more challenging unless the ring is activated by electron-withdrawing groups or is part of a leaving group.

Electrophilic Substitution: The imidazole ring can undergo various electrophilic substitution reactions such as halogenation, nitration, and sulfonation, although the conditions need to be carefully controlled to avoid reaction at the nitrogen atoms. The synthesis of imidazo[2,1-b]-1,3,4-thiadiazoles often involves electrophilic substitution on the imidazole moiety. researchgate.net

Nucleophilic Substitution: Nucleophilic substitution reactions on the imidazole ring itself are less common. However, the imidazole ring can act as a nucleophile in substitution reactions. For example, the kinetics of the nucleophilic substitution reaction of imidazole with bis(2,4,6-trichlorophenyl) oxalate (B1200264) and bis(2,4-dinitrophenyl) oxalate have been studied, demonstrating the nucleophilic character of the imidazole nitrogen. nih.gov In these reactions, imidazole attacks the electrophilic carbonyl carbon of the oxalate.

Oxidation-Reduction Chemistry

The oxidation and reduction of this compound can occur at the methanol group or the imidazole rings.

Oxidation: The methanol hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. For example, the oxidation of (1-alkyl-1H-imidazol-2-yl)methanol derivatives to the corresponding aldehydes can be achieved using reagents like Dess-Martin periodinane. The oxidation of the imidazole ring itself has also been studied. Electrochemical studies on bis(thioimidazolyl)methanes, which are structurally related, show that they undergo irreversible one-electron oxidations per ring. nih.gov A pulse radiolysis study on the one-electron oxidation of iron(II)-bis(imidazol-2-yl)methane complexes revealed that the ligand is oxidized in the initial step. beilstein-journals.org

Reduction: The imidazole ring can be reduced under certain conditions. For instance, catalytic hydrogenation (e.g., with H2/Pd-C) can lead to the saturation of the imidazole ring to form an imidazolidine (B613845) derivative.

| Reaction | Reagent/Condition | Product | Reference |

| Oxidation of -CH2OH | Dess-Martin periodinane | Aldehyde | |

| Oxidation of Imidazole Ring | Electrochemical oxidation | Oxidized imidazole species | nih.gov |

| Reduction of Imidazole Ring | H2/Pd-C | Imidazolidine derivative |

Kinetic and Thermodynamic Studies of Reactions

Kinetic and thermodynamic studies provide valuable insights into the mechanisms and feasibility of reactions involving this compound.

Kinetics: The kinetics of the nucleophilic substitution reaction of imidazole with oxalate esters have been investigated using stopped-flow techniques. nih.gov The reaction of imidazole with bis(2,4,6-trichlorophenyl) oxalate showed a second-order dependence on the imidazole concentration, while the reaction with bis(2,4-dinitrophenyl) oxalate had a first-order dependence, indicating a shift in the rate-determining step. nih.gov

Thermodynamics: Thermodynamic parameters for the complexation of a bidentate bis-NHC ligand with various metal cations in methanol/water mixtures have been determined conductometrically. amecj.com These studies revealed that the complexation processes were enthalpy destabilized but entropy stabilized. amecj.com Thermodynamic studies on the fusion of a related dicationic imidazolium (B1220033) ionic liquid have also been reported, providing data on the enthalpy and entropy of fusion. mdpi.com While these studies are not on this compound itself, they provide a framework for understanding the thermodynamic driving forces in related systems.

Catalytic Applications of Bis 1h Imidazol 2 Yl Methanol and Its Metal Complexes

Photocatalytic Applications

Further research and investigation into the synthesis and coordination chemistry of Bis-(1H-imidazol-2-YL)-methanol would be required to explore its potential as a catalyst or ligand in the aforementioned reactions. Until such studies are published, no scientifically accurate content can be generated for the specified topics.

Electrocatalytic Applications

The imidazole (B134444) moiety is a recurring structural feature in ligands designed for electrocatalysis, particularly for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial for water splitting. The nitrogen atoms of the imidazole ring can effectively coordinate with metal ions, such as cobalt, nickel, and iron, creating active sites for these electrochemical processes. Metal complexes of this compound are, therefore, promising candidates for electrocatalysts.

Research on related imidazole-containing complexes has demonstrated their potential in electrocatalysis. For example, cobalt corrole (B1231805) complexes bearing an imidazole group have been shown to be effective for electrocatalytic proton reduction. mdpi.comunipd.itresearchgate.net In these systems, the imidazole group is thought to play a role in proton transfer, facilitating the catalytic cycle. mdpi.com Similarly, a nickel(II) complex based on imidazole dicarboxylic acid has been reported as a promising electrocatalyst for the HER. researchgate.net

A bioinspired cobalt complex with a tripodal ligand containing both imidazole and pyridine (B92270) donors has been shown to be capable of both water reduction and oxidation. osti.gov The stronger binding of the imidazole donors to the cobalt center is suggested to enhance catalyst stability during the demanding oxidative cycle of water oxidation. osti.gov This highlights the advantageous role of imidazole coordination in designing robust water-splitting catalysts.

The electrocatalytic performance of such complexes is often evaluated based on metrics like overpotential (η) required to reach a certain current density (e.g., 10 mA cm⁻²), the Tafel slope, and the turnover frequency (TOF). The data below, from studies on analogous imidazole-based electrocatalysts, illustrates the typical performance characteristics that could be expected from metal complexes of this compound.

Table 1: Electrocatalytic Performance of Selected Imidazole-Based Metal Complexes for Hydrogen Evolution Reaction (HER)

| Catalyst/Complex | Metal Center | Electrolyte/Solvent | Overpotential (η) @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Turnover Frequency (TOF) (s⁻¹) |

|---|---|---|---|---|---|

| Ni(II)-imidazole dicarboxylic acid complex on Carbon Paste Electrode (Ni-CPE) | Ni(II) | Not specified | 265 | 187 | Not Reported |

| Cobalt corrole with imidazole moiety | Co(II) | DMF with TsOH | Not Reported | Not Reported | 265 |

Mechanistic Insights into Catalytic Cycles (e.g., operando spectroscopy, computational modeling)

Understanding the detailed mechanism of a catalytic cycle is fundamental to improving catalyst design and performance. For metal complexes of this compound, a combination of operando spectroscopy and computational modeling would be invaluable for elucidating the reaction pathways.

Computational Modeling: Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of catalytic reactions involving metal complexes. nih.gov For a hypothetical catalytic cycle involving a metal complex of this compound, computational modeling could be employed to:

Determine the geometric and electronic structure of the active catalytic species.

Model the coordination of reactants to the metal center.

Calculate the energy barriers for key elementary steps, such as substrate binding, bond activation, and product release. nih.gov

Explore the stability of reaction intermediates.

Predict how modifications to the ligand structure would affect catalytic activity and selectivity.

Recent computational studies have focused on accurately modeling metal-imidazole interactions, which is crucial for predicting the behavior of these catalysts. acs.orgnih.gov Thermodynamic cycles can be used to validate the computational models and ensure their predictive accuracy for complexes with multiple imidazole ligands. acs.orgnih.gov

Operando Spectroscopy: Operando spectroscopy involves the characterization of a catalyst under actual reaction conditions, providing real-time information about the catalyst's structure and the species present during the catalytic process. youtube.comyoutube.comyoutube.com For studying the catalytic cycles of this compound metal complexes, several operando techniques could be applied:

Operando Infrared (IR) and Raman Spectroscopy: These techniques can identify vibrational modes of the ligand, substrate, and intermediates, revealing how these molecules interact with the metal center during the reaction. youtube.com For instance, changes in the vibrational frequencies of the imidazole ring or the C-O bond of the methanol (B129727) group could indicate their involvement in the catalytic cycle.

Operando X-ray Absorption Spectroscopy (XAS): XAS techniques, such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide information about the oxidation state and local coordination environment of the metal center. youtube.commdpi.com This would allow for the tracking of changes in the metal's electronic structure and coordination number throughout the catalytic cycle.

Operando UV-Vis Spectroscopy: This technique can monitor changes in the electronic transitions of the metal complex, which are often sensitive to the coordination environment and oxidation state of the metal.

By combining the insights from computational modeling with direct experimental evidence from operando spectroscopy, a comprehensive understanding of the catalytic mechanisms of this compound metal complexes can be achieved. This knowledge would be instrumental in the rational design of more efficient and selective catalysts for a variety of applications.

Supramolecular Chemistry and Material Science Applications of Bis 1h Imidazol 2 Yl Methanol

Self-Assembly Processes and Crystal Engineering

The fundamental structure of Bis-(1H-imidazol-2-YL)-methanol, featuring two imidazole (B134444) rings connected by a flexible methanol (B129727) bridge, provides multiple sites for non-covalent interactions, which are crucial for self-assembly and crystal engineering. The nitrogen atoms in the imidazole rings can act as hydrogen bond acceptors, while the N-H groups and the hydroxyl group of the methanol linker can serve as hydrogen bond donors. These interactions are fundamental in guiding the formation of ordered supramolecular structures.

The nitrogen atoms of the imidazole rings in this compound are excellent coordination sites for metal ions, making the compound a viable candidate as an organic linker for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). The flexibility of the methanol bridge can allow for various coordination angles and distances, potentially leading to a diverse range of network topologies. The hydroxyl group can also participate in coordination or act as a site for post-synthetic modification. While specific MOFs based solely on this ligand are not extensively documented, the principles of MOF chemistry suggest its potential in creating novel frameworks. The choice of metal ion and reaction conditions would play a critical role in determining the final structure and properties of the resulting polymer.

The architecture of this compound allows it to participate in molecular recognition and host-guest chemistry. Self-assembled structures derived from this molecule could form cavities or channels capable of selectively binding smaller guest molecules. The recognition process would be driven by a combination of hydrogen bonding, π-π stacking between imidazole rings, and steric effects. The specific size, shape, and chemical nature of the binding pocket would dictate the selectivity for different guests. This is a foundational concept in supramolecular chemistry, where host molecules are designed to recognize and bind specific guest molecules.

Sensor Development Utilizing this compound Derivatives (e.g., ion detection)

Derivatives of bis-imidazole compounds have been explored for sensor applications, particularly for the detection of metal ions. The imidazole nitrogen atoms can chelate with metal ions, and this binding event can be designed to produce a detectable signal, such as a change in fluorescence or color. By modifying the this compound core, for example, by introducing fluorophores, its derivatives could be engineered as chemosensors. The binding of a target ion would alter the electronic properties of the molecule, leading to a measurable optical response. The selectivity of such sensors would depend on the coordination preference of the metal ion and the specific design of the ligand's binding pocket.

Incorporation into Functional Polymeric and Hybrid Materials

This compound can be incorporated as a monomer or a cross-linking agent into larger polymeric structures to impart specific functionalities. Its ability to coordinate with metals could be used to create metallopolymers with interesting electronic, magnetic, or catalytic properties. Furthermore, it could be integrated into hybrid organic-inorganic materials. For instance, it could be grafted onto the surface of silica (B1680970) or other inorganic nanoparticles to create materials with tailored surface properties for applications in catalysis or as stationary phases in chromatography.

Applications in Molecular Devices and Nanostructures

The self-assembly properties of this compound and its derivatives make them potential building blocks for the bottom-up fabrication of molecular devices and nanostructures. Ordered assemblies, such as nanowires or thin films, could be formed through controlled self-assembly processes. These nanostructures might exhibit unique electronic or optical properties that could be harnessed for applications in molecular electronics or photonics. While the direct application of the parent compound is not yet established, the broader field of molecular materials suggests the potential for its derivatives in these advanced technological areas.

Theoretical and Computational Studies on Bis 1h Imidazol 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are pivotal in elucidating the electronic structure and bonding characteristics of bis-(1H-imidazol-2-YL)-methanol. These computational methods provide insights into the molecule's fundamental properties, which are often challenging to determine experimentally.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) has been extensively utilized to investigate the molecular geometry, vibrational frequencies, and electronic properties of this compound and its derivatives. DFT calculations, particularly using the B3LYP functional with basis sets like 6-31+G(d,p), have shown excellent agreement between theoretical and experimental data for similar compounds. researchgate.net For instance, in a study on bis-(1H-benzimidazol-2-yl)-methanone, the calculated C=O bond length was 1.228 Å, closely matching the experimentally reported value of 1.226 Å. researchgate.net These studies often involve optimizing the molecular structure to find the lowest energy conformation and then calculating various properties based on this optimized geometry.

The application of DFT extends to understanding the energetic behavior of these molecules in different solvent media, often employing models like the Polarizable Continuum Model (PCM). researchgate.net Furthermore, DFT is instrumental in analyzing frontier molecular orbitals (HOMO and LUMO), which helps in understanding the electronic transitions and reactivity of the molecule. researchgate.net

Ab Initio Methods for High-Accuracy Calculations

While DFT is a widely used method, ab initio calculations offer a higher level of theory for more accurate electronic structure and energy predictions. Methods like Hartree-Fock (HF) have been used in conjunction with DFT to provide a comparative analysis of the calculated properties. researchgate.net For more precise results, especially for smaller systems or specific properties, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed, although they are computationally more demanding. These methods are crucial for benchmarking the results obtained from more computationally efficient methods like DFT.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a critical aspect of its chemistry, influencing its interaction with other molecules and its biological activity. Computational methods are employed to explore the potential energy surface of the molecule and identify its stable conformers.

Semi-empirical methods, such as AM1, have been used to perform conformational analysis by systematically varying selected torsion angles and calculating the corresponding energy profile. researchgate.net For example, the conformational dynamics of bis-(1H-benzimidazol-2-yl)-methanone revealed a low energy barrier of 0.41 kcal mol⁻¹ between two of its conformations in the DMSO phase, indicating significant flexibility. researchgate.net This type of analysis helps in understanding the dynamic behavior of the molecule in solution.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations provide a powerful tool to study the behavior of this compound in the solution phase. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal details about solvation, intermolecular interactions, and conformational changes in a dynamic environment.

For instance, MD simulations have been used to study the effect of methanol (B129727) on the nucleation of methane (B114726) hydrate (B1144303), demonstrating how methanol can either promote or inhibit hydrate formation depending on its concentration. unife.it Such simulations can provide insights into how this compound might behave in a biological system or a chemical reaction, where it is surrounded by other molecules. The simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions, which are crucial for the molecule's function. unife.it

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations, often performed using DFT methods, are used to predict ¹H and ¹³C NMR chemical shifts. These theoretical predictions, when compared with experimental data, can confirm the molecular structure and aid in the assignment of spectral peaks. researchgate.net

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes. For a related compound, bis-(1H-benzimidazol-2-yl)-methanone, the calculated band at 1687 cm⁻¹ was in good agreement with the experimental band at 1680 cm⁻¹, assigned to the C=N stretching vibration. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can help assign the electronic transitions observed in the experimental spectrum. researchgate.net For example, TD-DFT calculations have been used to assign specific electronic transitions in the UV-Vis spectrum of a copper(II) complex with a tris(1-methyl-1H-imidazol-2-yl)methanol ligand. researchgate.net

Computational Modeling of Ligand-Metal Interactions in Complexes

This compound and its derivatives are known to act as ligands, forming complexes with various metal ions. Computational modeling plays a crucial role in understanding the nature of these ligand-metal interactions.

DFT calculations are widely used to optimize the geometry of metal complexes and to analyze the bonding between the ligand and the metal center. These calculations can provide information on coordination numbers, bond lengths, and bond angles, which are essential for characterizing the structure of the complex. researchgate.netfrontiersin.org For example, in a study of metal chelates of bis(1H-benzo[d]imidazol-2-yl)methanone, DFT calculations were used to suggest an octahedral geometry for the metal complexes. researchgate.net

Furthermore, computational models can predict the stability of these complexes. The metal-ligand stability constant (Kf) can be calculated to assess the strength of the coordination. frontiersin.org Molecular docking simulations, another computational technique, can be used to predict the binding mode and affinity of these metal complexes with biological macromolecules like DNA. frontiersin.org

Computational Design of Novel this compound Derivatives with Tuned Properties

The computational design of novel derivatives of this compound is a strategic approach to systematically modify its structure to achieve specific, predetermined properties. By employing computational tools, researchers can explore a vast chemical space and identify promising candidates for synthesis, thereby saving significant time and resources. The primary goal is to establish a clear structure-property relationship, which is fundamental for the rational design of new functional molecules.

Methodologies such as Density Functional Theory (DFT) are central to the in silico design process. mdpi.comnih.gov These methods are used to perform geometry optimizations, calculate electronic properties, and predict spectroscopic signatures of hypothetical derivatives. A common strategy involves the introduction of various functional groups at different positions on the imidazole (B134444) rings or the modification of the methanolic backbone of the this compound core.

The tuning of electronic properties is a key aspect of the computational design of these derivatives. Properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, are critical in determining the chemical reactivity, kinetic stability, and optical and electronic properties of the molecule. For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the imidazole rings can significantly alter the electronic landscape of the parent molecule.

For example, a computational study on a series of N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles demonstrated that the HOMO-LUMO energy gap could be tuned by varying the substituents. rsc.org It was observed that the presence of a nitro group (−NO2), a strong EWG, resulted in the lowest energy gap, while a hydroxyl group (−OH), a weaker deactivator, led to one of the highest energy gaps. rsc.org This principle can be directly applied to the computational design of this compound derivatives.

A hypothetical in silico study on substituted this compound could involve placing various functional groups on the imidazole rings. The predicted effects of these substitutions on the electronic properties can be summarized in a data table.

| Substituent (R) on Imidazole Ring | Nature of Substituent | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Effect on HOMO-LUMO Gap |

|---|---|---|---|---|

| -H (Parent Molecule) | Neutral | Baseline | Baseline | Baseline |

| -CH₃ | Electron-Donating (weak) | Increase | Increase (slight) | Decrease (slight) |

| -OCH₃ | Electron-Donating (strong) | Increase (significant) | Increase | Decrease |

| -Cl | Electron-Withdrawing (weak) | Decrease | Decrease | Slight Change |

| -CN | Electron-Withdrawing (strong) | Decrease (significant) | Decrease (significant) | Decrease |

| -NO₂ | Electron-Withdrawing (very strong) | Decrease (very significant) | Decrease (very significant) | Decrease (significant) |

This table is a representation of expected trends based on computational studies of similar imidazole derivatives and fundamental principles of physical organic chemistry. The exact values would be dependent on the specific computational method and basis set used.

Furthermore, computational design extends to tuning the coordination properties of this compound derivatives as ligands for metal complexes. The introduction of sterically demanding groups can influence the coordination geometry around a metal center, while modifications affecting the electron density on the nitrogen donor atoms can modulate the strength of the metal-ligand bond. DFT-optimized structures can provide insights into the preferred coordination modes and the stability of the resulting complexes. nih.govresearchgate.net

In the context of designing molecules for biological applications, in silico screening through molecular docking is a powerful tool. researchgate.netacs.orgnih.govresearchgate.net By creating a library of virtual derivatives of this compound, researchers can dock these compounds into the active site of a target protein to predict their binding affinity and binding mode. This allows for the prioritization of derivatives that are most likely to exhibit the desired biological activity, such as enzyme inhibition. acs.org

Future Research Directions and Emerging Trends in Bis 1h Imidazol 2 Yl Methanol Chemistry

Development of Innovative Synthetic Methodologies

While established methods for the synthesis of bis-(1H-imidazol-2-yl)-methanol exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. A key area of development is the move towards greener chemistry principles. This includes the exploration of solvent-free reaction conditions and the use of more environmentally benign reagents. For instance, adapting methods like the solvent-free alkylation of imidazole (B134444) derivatives could reduce environmental impact and simplify purification processes.

Another promising trend is the application of continuous flow synthesis. Automated reactors offer precise control over reaction parameters such as temperature and pressure, which can lead to higher yields, improved purity, and better scalability for industrial applications. Furthermore, the development of one-pot syntheses or tandem reactions that combine multiple synthetic steps without isolating intermediates would significantly enhance efficiency. Research into novel catalytic systems for the key bond-forming reactions could also unlock new pathways to not only this compound but also a wider range of functionalized derivatives with tailored properties.

| Method | Key Reagents/Conditions | Potential Advantages |

| Green Synthesis | Solvent-free conditions, K2CO3 | Reduced environmental impact, simplified work-up |

| Flow Chemistry | Automated reactors | High yield and purity, scalability |

| Tandem Reactions | Multi-step one-pot synthesis | Increased efficiency, reduced waste |

Exploration of Undiscovered Coordination Modes and Reactivity Patterns

This compound is a versatile ligand capable of adopting various coordination modes, primarily acting as a bidentate or tridentate ligand through its nitrogen and oxygen donor atoms. Future investigations are expected to uncover more nuanced and potentially unprecedented coordination behaviors with a wider array of metal ions.

The flexibility of the ligand allows for the formation of both mononuclear and polynuclear complexes. For example, it can coordinate to a metal center like cobalt(II) in a distorted octahedral geometry. nih.govnih.govresearchgate.net In other cases, it can form complexes with different metals, such as zinc(II), where it coordinates through the phenolate (B1203915) O and imidazolyl N atoms. researchgate.net The study of how subtle modifications to the ligand backbone—such as the introduction of bulky substituents on the imidazole rings or alterations to the methanol (B129727) bridge—influence the resulting coordination geometry will be a significant area of research. This could lead to the isolation of complexes with unusual electronic or magnetic properties.

Furthermore, exploring the reactivity of the coordinated ligand itself presents an exciting frontier. Reactions at the methanol hydroxyl group or the N-H protons of the imidazole rings after complexation could provide a pathway to novel, more complex ligand architectures and polynuclear assemblies that are not accessible through direct synthesis.

| Metal Ion | Coordination Geometry | Reference |

| Cobalt(II) | Distorted Octahedral | nih.govnih.govresearchgate.net |

| Zinc(II) | Four-coordinate Tetrahedral | researchgate.net |

Integration into Advanced Functional Materials and Technologies

A major driver for future research is the integration of this compound-based complexes into advanced functional materials. The ligand's ability to form stable and well-defined metal complexes makes it an ideal candidate for constructing metal-organic frameworks (MOFs), coordination polymers, and other supramolecular structures. These materials are of great interest for applications in gas storage and separation, catalysis, and sensing.

The development of mixed-ligand complexes, where this compound is combined with other organic linkers, offers a strategy to fine-tune the properties of these materials. researchgate.net This approach allows for precise control over the electronic and steric environment around the metal center, which can enhance catalytic activity and selectivity for specific chemical transformations. researchgate.net For instance, incorporating these complexes into porous supports could lead to robust and recyclable heterogeneous catalysts. Future work will likely focus on designing materials with specific functionalities, such as stimuli-responsive behavior or tailored host-guest properties.

Interdisciplinary Research Frontiers and Applications

The versatility of this compound and its derivatives opens up numerous opportunities for interdisciplinary research. In the realm of bioinorganic chemistry, its structural similarity to the active sites of certain metalloenzymes makes it a valuable scaffold for designing synthetic mimics. researchgate.net These mimics can provide insights into biological processes and may lead to the development of new therapeutic or diagnostic agents. Imidazole-containing compounds have been investigated for their potential as inhibitors for targets like the Hepatitis C virus NS5A protein. nih.gov